molecular formula C29H26FN5O3S B2982605 3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide CAS No. 1044147-32-1

3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide

Cat. No.: B2982605
CAS No.: 1044147-32-1
M. Wt: 543.62
InChI Key: URPQMWZCXQNDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazo[1,2-c]quinazolin-2-one, which is a significant structural component of a large number of pharmaceuticals . It has a benzylcarbamoyl group and a fluorophenylmethyl group attached, which could potentially alter its properties and biological activity.


Synthesis Analysis

Imidazoquinazolinones can be synthesized through various methods. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and has good functional group tolerance .

Scientific Research Applications

Synthesis and Biological Activities

Quinazolinones and their derivatives have been the subject of extensive research due to their diverse biological activities. The compound , due to its structural similarities with quinazolinone derivatives, may possess significant biological activities. For instance, studies have shown that quinazolinone derivatives exhibit antibacterial and antifungal activities. A derivative similar to the chemical structure of interest, 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, demonstrated moderate therapeutic effects against tumors in animal models, indicating potential antitumor properties (Markosyan et al., 2008). Additionally, 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones were synthesized and found to exhibit high anti-monoamine oxidase and antitumor activity, further showcasing the potential of quinazolinone derivatives in therapeutic applications (Markosyan et al., 2015).

Molecular Docking and Antiviral Properties

Quinazolinone derivatives have also been studied for their antiviral activities. Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques showed inhibition against various viruses, including influenza A and severe acute respiratory syndrome corona, highlighting their potential as antiviral agents (Selvam et al., 2007). This suggests that the compound , by virtue of its structural framework, might possess similar antiviral capabilities.

Antibacterial and Antifungal Activity

The synthesis of novel quinazolinone derivatives has led to compounds with significant antibacterial and antifungal properties. For instance, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one demonstrated efficient antibacterial activity against various strains (Geesi, 2020). This supports the potential utility of the compound in developing new antimicrobial agents.

Properties

IUPAC Name

3-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O3S/c30-21-12-10-20(11-13-21)17-31-25(36)15-14-24-28(38)35-27(33-24)22-8-4-5-9-23(22)34-29(35)39-18-26(37)32-16-19-6-2-1-3-7-19/h1-13,24H,14-18H2,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPQMWZCXQNDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.